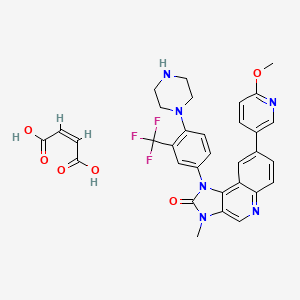

NVP-BGT226

概要

説明

NVP-BGT226は、ホスホイノシチド3キナーゼと哺乳類ラパマイシン標的タンパク質の新しいデュアル阻害剤です。 この化合物は、頭頸部がん細胞を含む様々な癌細胞株に対して強力な増殖阻害活性を示しています 。 この化合物は、第I/II相臨床試験に入り、がん治療における治療薬としての可能性が検討されています .

科学的研究の応用

NVP-BGT226 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin pathways.

Medicine: Explored as a potential therapeutic agent for treating cancers, including head and neck cancer and pancreatic cancer

Industry: Potential applications in the development of new cancer therapies and drug formulations.

作用機序

NVP-BGT226は、ホスホイノシチド3キナーゼと哺乳類ラパマイシン標的タンパク質経路を阻害することで効果を発揮します。 この阻害は、細胞増殖と増殖の抑制、細胞周期停止の誘導、アポトーシスとオートファジーの調節につながります。 この化合物は、がん細胞の生存と増殖に関与する特定の分子経路を標的としています .

類似化合物の比較

This compoundは、ホスホイノシチド3キナーゼと哺乳類ラパマイシン標的タンパク質のデュアル阻害においてユニークです。 類似の化合物には以下が含まれます。

NVP-BEZ235: ホスホイノシチド3キナーゼと哺乳類ラパマイシン標的タンパク質の別のデュアル阻害剤ですが、効力と特異性は異なります.

Torin2: This compoundと構造的に類似した、哺乳類ラパマイシン標的タンパク質の強力な阻害剤.

Dactolisib: This compoundと機能的に類似した、ホスホイノシチド3キナーゼと哺乳類ラパマイシン標的タンパク質のデュアル阻害剤.

This compoundは、その特定の分子標的と影響を受ける経路により、がん治療のための有望な候補として注目されています .

生化学分析

Biochemical Properties

NVP-BGT226 is a PI3K/mTOR dual inhibitor, with IC50s of 4 nM, 63 nM, and 38 nM for PI3Kα, PI3Kβ, and PI3Kγ respectively . It displays potent growth-inhibitory activity against human head and neck cancer cells . The activation of the AKT/mTOR signal cascade is suppressed by this compound in a concentration- and time-dependent manner .

Cellular Effects

This compound has shown to decrease cell viability within 24–72 h after exposure to about 50% compared to untreated control cells in a concentration-dependent manner . It induces predominantly G0/G1 cell cycle arrest . This compound has potent proapoptotic effects in vitro as well as in ex vivo native blasts .

Molecular Mechanism

This compound acts by suppressing the activation of the AKT/mTOR signal cascade in a concentration- and time-dependent manner . It induces G0/G1 arrest and acts, at least, partially via downregulation of Survivin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the activation of the AKT/mTOR signal cascade is suppressed by this compound in a concentration- and time-dependent manner .

Dosage Effects in Animal Models

In a xenografted animal model, this compound significantly delayed tumor growth in a dose-dependent manner, along with suppressed cytoplasmic expression of p-p70 S6 kinase and the presence of autophagosome formation .

Metabolic Pathways

This compound is involved in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is one of the most commonly activated signaling pathways in various cancers .

準備方法

NVP-BGT226の合成経路および反応条件は、入手可能な文献では詳細に記述されていません。 この化合物は、特定の試薬と触媒を含む一連の化学反応によって調製されることが知られています。 工業的な製造方法では、これらの合成経路を最適化して、最終生成物の高収率と高純度を確保する必要があるでしょう .

化学反応の分析

NVP-BGT226は、以下を含む様々な化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化され、酸化誘導体を生成します。

還元: 還元反応は、化合物の構造を変更するために実行できます。

置換: this compoundは、特定の官能基が他の官能基に置換される置換反応を受けることができます。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: ホスホイノシチド3キナーゼと哺乳類ラパマイシン標的タンパク質経路の阻害を研究するためのツール化合物として使用されます。

生物学: 様々な細胞株における細胞周期調節、アポトーシス、オートファジーへの影響について調査されています.

類似化合物との比較

NVP-BGT226 is unique in its dual inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin. Similar compounds include:

Torin2: A potent inhibitor of mammalian target of rapamycin with structural similarities to this compound.

Dactolisib: A dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, similar in function to this compound.

This compound stands out due to its specific molecular targets and the pathways it affects, making it a promising candidate for cancer therapy .

特性

IUPAC Name |

(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXMAKUNSXIEKN-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F3N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245537-68-1 | |

| Record name | BGT-226 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245537681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BGT-226 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG62LG876 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)